molecular formula C10H11ClO3 B3282578 Methyl 5-chloro-2-ethoxybenzoate CAS No. 75230-37-4

Methyl 5-chloro-2-ethoxybenzoate

Cat. No.: B3282578
CAS No.: 75230-37-4
M. Wt: 214.64
InChI Key: QGEUDBIRXMKEKB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-ethoxybenzoate is an organic compound belonging to the class of benzoate esters. It is characterized by the presence of a chlorine atom at the fifth position and an ethoxy group at the second position on the benzene ring, with a methyl ester functional group. This compound is commonly used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-ethoxybenzoate can be synthesized through the esterification of 5-chloro-2-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-chloro-2-ethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways .

Comparison with Similar Compounds

  • Methyl 4-chloro-2-ethoxybenzoate
  • Methyl 5-chloro-3-ethoxybenzoate
  • Methyl 5-bromo-2-ethoxybenzoate

Comparison: Methyl 5-chloro-2-ethoxybenzoate is unique due to the specific positioning of the chlorine and ethoxy groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

methyl 5-chloro-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEUDBIRXMKEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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